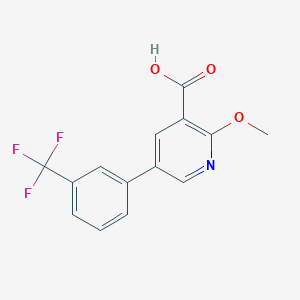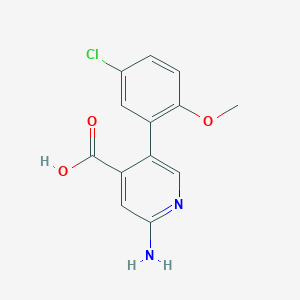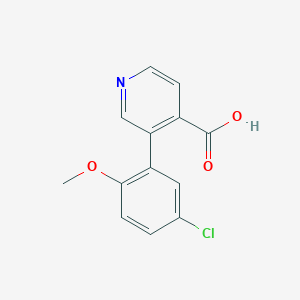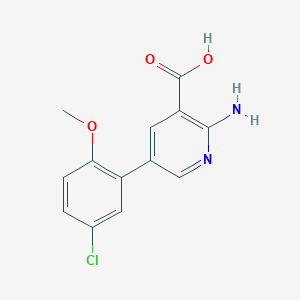
2-Methoxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-trifluoromethylphenyl)nicotinic acid (2-M-5-TFPN), also known as 5-trifluoromethyl-2-methoxyphenyl nicotinic acid, is a synthetic organic compound belonging to the class of nicotinic acid derivatives. It is a white crystalline solid, soluble in water and ethanol. It has a melting point of 173-174 °C and a molecular weight of 315.27 g/mol. 2-M-5-TFPN has a variety of applications in scientific research, including as an inhibitor of enzymes and as a potential therapeutic agent for certain diseases.
Aplicaciones Científicas De Investigación
2-M-5-TFPN has a number of applications in scientific research. It has been used as an inhibitor of enzymes, such as tyrosine kinase, cyclooxygenase-2, and cytochrome P450. It has also been used as a potential therapeutic agent for certain diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, it has been used as a ligand for the study of protein-ligand interactions.
Mecanismo De Acción
2-M-5-TFPN acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. It also acts as a ligand for the study of protein-ligand interactions, by binding to specific amino acid residues in the protein and forming a stable complex.
Biochemical and Physiological Effects
2-M-5-TFPN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as tyrosine kinase, cyclooxygenase-2, and cytochrome P450. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to have neuroprotective and neuroregenerative effects, as well as anti-diabetic and anti-Alzheimer’s disease effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-M-5-TFPN has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in water and ethanol. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-M-5-TFPN is a synthetic organic compound, and as such it may be toxic if ingested or inhaled.
Direcciones Futuras
Future research on 2-M-5-TFPN could focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could focus on developing new methods for synthesizing 2-M-5-TFPN, as well as exploring new applications for the compound, such as in drug delivery systems. Finally, research could also focus on assessing the safety and efficacy of 2-M-5-TFPN for use in clinical trials.
Métodos De Síntesis
2-M-5-TFPN can be synthesized by a number of methods. One method involves the reaction of 2-methoxy-5-chlorophenyl nicotinic acid with trifluoroacetic anhydride, followed by hydrolysis to yield the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures of up to 80 °C. Another method involves the reaction of 2-methoxy-5-chlorophenyl nicotinic acid with trifluoromethyl iodide, followed by treatment with a base and then hydrolysis to yield the desired product.
Propiedades
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-11(13(19)20)6-9(7-18-12)8-3-2-4-10(5-8)14(15,16)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPOUJNDCOTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687976 |
Source


|
| Record name | 2-Methoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261818-90-9 |
Source


|
| Record name | 2-Methoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














